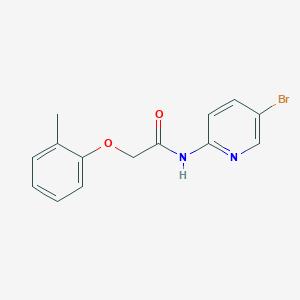![molecular formula C20H14ClN3O4 B3738889 N-[3-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3738889.png)
N-[3-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide
Descripción general
Descripción
“N-[3-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide” is a complex organic compound. It contains an aniline (phenylamine) group, a carbonyl group (indicative of a ketone or aldehyde), a phenyl group, a chloro group, and a nitro group. These functional groups suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several functional groups attached to benzene rings. The presence of these groups would likely result in a planar structure due to the sp2 hybridization of the carbon atoms in the benzene rings .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the nitro group could be reduced to an amine, and the amide could undergo hydrolysis. The chloro group on the benzene ring could also participate in nucleophilic aromatic substitution reactions .Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Compounds with similar structures could pose hazards due to the presence of the nitro group (which is often associated with explosive properties) and the chloro group (which can form toxic and carcinogenic compounds under certain conditions) .
Direcciones Futuras
The study of this compound could open up new avenues in various fields, depending on its properties. For instance, if it exhibits biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has unique chemical reactivity, it could find use in synthetic chemistry .
Propiedades
IUPAC Name |
2-chloro-5-nitro-N-[3-(phenylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c21-18-10-9-16(24(27)28)12-17(18)20(26)23-15-8-4-5-13(11-15)19(25)22-14-6-2-1-3-7-14/h1-12H,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTWFVIRFSFYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3738821.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-methylacrylamide](/img/structure/B3738823.png)
![2,4-dichloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3738831.png)
![3,4-dichloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3738832.png)
![N~1~-(4-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3738841.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B3738847.png)
![4-ethoxy-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B3738865.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B3738871.png)
![2-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B3738882.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B3738900.png)
![4-tert-butyl-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3738907.png)
![N-benzyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3738912.png)